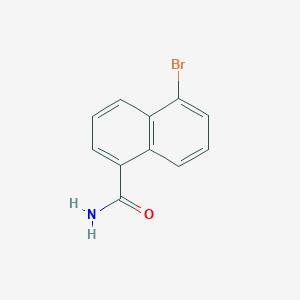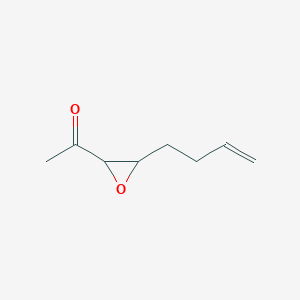
4-(2-Ethoxyethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxyethynyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The ethoxyethynyl group attached to the fourth position of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxyethynyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with ethoxyacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.
Another method involves the Sonogashira coupling reaction, where 4-iodopyridine is reacted with ethoxyacetylene in the presence of a copper catalyst and a palladium catalyst. This method also provides good yields and is widely used in laboratory settings.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxyethynyl)pyridine may involve large-scale Sonogashira coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxyethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the ethoxyethynyl group to ethyl or ethylene groups.
Substitution: The ethoxyethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl or ethylene-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethoxyethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-(Ethoxyethynyl)pyridine involves its interaction with specific molecular targets. The ethoxyethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylpyridine: Lacks the ethoxy group, making it less soluble in organic solvents.
4-(Methoxyethynyl)pyridine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
4-(Propoxyethynyl)pyridine: Contains a propoxy group, leading to different steric and electronic properties.
Uniqueness
4-(Ethoxyethynyl)pyridine is unique due to the presence of the ethoxyethynyl group, which imparts specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
163680-65-7 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3 |
InChI Key |
DPFIQTXWOOWCCN-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=NC=C1 |
Canonical SMILES |
CCOC#CC1=CC=NC=C1 |
Synonyms |
Pyridine, 4-(ethoxyethynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)



![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)



![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
![2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)](/img/structure/B65693.png)

![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
